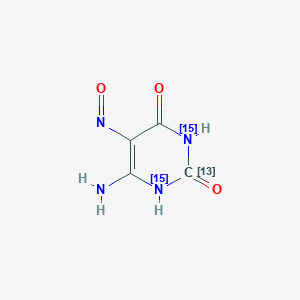
6-Amino-5-nitrosouracil-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-nitrosouracil-13C,15N2 is a stable isotope-labeled compound used in various scientific research applications. It is an intermediate in the synthesis of Xanthine-13C,15N2, which is an isotope-labeled analog of Xanthine. The molecular formula of this compound is C3[13C]H4N2[15N]2O3, and it has a molecular weight of 159.08.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitrosouracil-13C,15N2 involves the incorporation of stable isotopes 13C and 15N into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems and stringent quality control measures. The production process is designed to ensure high purity and consistent isotope labeling.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-nitrosouracil-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitroso group.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
6-Amino-5-nitrosouracil-13C,15N2 is used in a wide range of scientific research applications, including:
Chemistry: As a labeled compound, it is used in tracer studies and mechanistic investigations.
Biology: It is used in studies involving nucleic acids and enzyme interactions.
Medicine: The compound is used in pharmacokinetic studies and drug development.
Industry: It is used in the synthesis of other labeled compounds and in quality control processes.
Mechanism of Action
The mechanism of action of 6-Amino-5-nitrosouracil-13C,15N2 involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on the context. The labeled isotopes allow for precise tracking and analysis of its interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyl-5-nitrosouracil: This compound shares structural similarities but differs in the presence of methyl groups.
5-Nitroso-6-aminouracil: Another structurally related compound with similar functional groups.
Uniqueness
6-Amino-5-nitrosouracil-13C,15N2 is unique due to its stable isotope labeling, which allows for detailed studies in various scientific fields. The incorporation of 13C and 15N isotopes provides a distinct advantage in tracer studies and mechanistic investigations.
Properties
Molecular Formula |
C4H4N4O3 |
|---|---|
Molecular Weight |
159.08 g/mol |
IUPAC Name |
6-amino-5-nitroso-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)/i4+1,6+1,7+1 |
InChI Key |
DKPCSXFEWFSECE-XZQGXACKSA-N |
Isomeric SMILES |
C1(=C([15NH][13C](=O)[15NH]C1=O)N)N=O |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















